N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is part of a broader class of compounds explored for their synthetic pathways and spectral characterization. Studies like those by Zaki, Radwan, and El-Dean (2017) highlight the acetylation and nucleophilic substitution reactions to create novel compounds with potential pharmacological activities. Such research underscores the chemical versatility and potential utility of tetrahydroquinoline derivatives in medicinal chemistry (Zaki, R., Radwan, S. M., & El-Dean, A. 2017).
Methodological Innovations in Synthesis
The work by Aghekyan et al. (2009) exemplifies methodological advancements in synthesizing structurally related tetrahydroisoquinoline derivatives. Their synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines highlights the continuous exploration of new synthetic routes to access complex molecular architectures, showcasing the compound's role in enabling synthetic chemistry innovations (Aghekyan, A. A., Arakelyan, É. A., Panosyan, G., Khachatryan, A., & Markaryan, É. A. 2009).
Advanced Cyclization Techniques
The development of advanced cyclization techniques, as demonstrated by Ding, Wang, and Wu (2009), leverages compounds similar to this compound for creating fused 1,2-dihydroisoquinolines. These methodologies contribute to the synthetic toolbox, offering new strategies for constructing complex heterocyclic frameworks (Ding, Q., Wang, Z., & Wu, J. 2009).
Structural and Spectroscopic Analysis
The investigation of crystal, molecular, and electronic structures, along with spectroscopic characteristics of related compounds, as conducted by Davydov et al. (2019), provides insights into the structural nuances influencing the biological activity of tetrahydroisoquinoline derivatives. Such studies are crucial for understanding the relationship between structure and function, guiding the design of new compounds with enhanced efficacy (Davydov, V., Polyakova, E., Ryabov, M., Mikhailovskii, A. G., Dorovatovsky, P., Zubavichus, Y., & Khrustalev, V. 2019).
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12-3-4-12)9-13(15)5-8-16(19)20/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJJRIOSGANIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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